molecular formula C14H13Cl2N B2705651 (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine CAS No. 1335304-50-1

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine

Cat. No. B2705651
CAS RN: 1335304-50-1
M. Wt: 266.17
InChI Key: YWSZVZWWIPUDIZ-UHFFFAOYSA-N
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Description

“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1335304-50-1 . It has a molecular weight of 266.17 and its IUPAC name is "(4-chloro-2-methylphenyl) (4-chlorophenyl)methanamine" .


Molecular Structure Analysis

The InChI code for “(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is 1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is an oil at room temperature .

Scientific Research Applications

Synthesis and Characterization

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine and related compounds have been the focus of various synthesis and characterization studies. For example, a compound with a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga et al., 2018). Similarly, the crystal structures of two imidazole-4-imines, closely related to the compound , were analyzed, highlighting the importance of weak intermolecular interactions in crystal packing (Skrzypiec et al., 2012).

Metabolic Studies

Metabolism of related compounds has been examined in various studies. For instance, the metabolites of chlorphenoxamine, which shares structural similarities, were identified in human urine, providing insights into the biotransformation of such compounds (Goenechea et al., 1987).

Catalytic and Chemical Applications

Compounds similar to (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine have been utilized in catalysis. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used in the formation of ruthenium(II) complexes, which showed high effectiveness in transfer hydrogenation reactions (Karabuğa et al., 2015).

Computational Studies

Computational methods have been applied to understand the reaction mechanisms involving similar compounds. A study investigated the reaction mechanisms of diphenylamine and diethyl 2-phenylmalonate, providing valuable insights into these types of reactions (Zhou & Li, 2019).

Docking Studies

Docking studies are essential for understanding how these compounds interact at the molecular level. N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a structure akin to the one , was synthesized and subjected to docking studies, revealing potential applications in drug design (Bommeraa et al., 2019).

Photophysical Properties

Studies have also explored the photophysical properties of related compounds. For example, a series of luminescent platinum(II) complexes, which include derivatives of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, were synthesized to examine their luminescent properties (Lai et al., 1999).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-chloro-2-methylphenyl)-(4-chlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSZVZWWIPUDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine

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